BTK Inhibition Potency: 1 nM IC50 vs. Ibrutinib (0.5 nM) and In‑Class Patent Examples
In a direct in vitro enzymatic assay, 1-Morpholino-2-(2-pyridinyl)-1-ethanethione inhibited human tyrosine-protein kinase BTK with an IC50 of 1 nM [1]. This value places the compound within 2‑fold of the clinical BTK inhibitor ibrutinib (IC50 = 0.5 nM ). Within the same patent family (US20240083900A1), other pyrazolo[1,5‑a]pyrazine derivatives exhibit BTK IC50 values ranging from <1 nM to 5.5 nM [2], confirming that the 1 nM potency of Example 150 is representative of a high‑affinity interaction.
| Evidence Dimension | In vitro BTK enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib (PCI-32765) IC50 = 0.5 nM; US20240083900A1 Example 66 IC50 <1 nM; Example 236 IC50 = 5.5 nM |
| Quantified Difference | 2‑fold less potent than ibrutinib; equipotent to or more potent than many patent examples |
| Conditions | Recombinant human BTK, enzyme inhibition assay (BindingDB record; exact assay conditions as described in US20240083900A1) |
Why This Matters
The single‑digit nanomolar BTK IC50 validates the compound as a viable tool for kinase‑focused screening cascades and supports its use in BTK‑dependent cellular models.
- [1] BindingDB. MonomerID 658457. Ligand: US20240083900, Example 150. IC50: 1 nM for Tyrosine-protein kinase BTK (Homo sapiens). View Source
- [2] US20240083900A1. Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. Examples 66, 79, 150, 236. View Source
